molecular formula C9H14O4 B3431075 Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid CAS No. 88335-91-5

Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid

Cat. No.: B3431075
CAS No.: 88335-91-5
M. Wt: 186.20 g/mol
InChI Key: BOVPVRGRPPYECC-RQJHMYQMSA-N
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Description

cis-2-Carbomethoxycyclohexane-1-carboxylic acid (CAS 111955-05-6, molecular formula C₉H₁₄O₄, molecular weight 186.2) is a bicyclic compound featuring a cyclohexane ring with two substituents: a carboxylic acid group at position 1 and a methoxycarbonyl (carbomethoxy) group at position 2 in the cis configuration . This compound is commercially available with a purity of up to 96% . The carbomethoxy group, being electron-withdrawing, influences the acidity and reactivity of the carboxylic acid moiety, making it a valuable intermediate in organic synthesis, particularly for esterification reactions or chiral building blocks .

Properties

IUPAC Name

(1R,2S)-2-methoxycarbonylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVPVRGRPPYECC-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451674
Record name Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
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Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88335-91-5, 111955-05-6
Record name 1-Methyl (1S,2R)-1,2-cyclohexanedicarboxylate
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Record name Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1S,2R)
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Record name rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid typically involves the esterification of cyclohexane-1,2-dicarboxylic acid. The reaction is carried out under acidic conditions using methanol as the esterifying agent. The process involves heating the reactants under reflux to facilitate the formation of the ester bond.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Reduction of the Carboxylic Acid Group

The carboxylic acid group (-COOH) undergoes hydrogenation to form hydroxymethylcyclohexane derivatives. This reaction involves:

Mechanism
Hydrogenation replaces the -COOH group with a hydroxymethyl (-CH2OH) group via catalytic hydrogenation. The process typically uses hydrogen gas (H2) and an acid catalyst (e.g., palladium-based catalysts) in a solvent like tertiary cyclic amide .

Reagents and Conditions

ParameterDetails
ReagentsH2, acid catalyst (e.g., Pd/C), tertiary cyclic amide solvent
Reaction Time0.5–20 hours (optimal: 4–12 hours)
Space Velocity0.1–3.0 (optimal: 0.75–1.5)
ProductsHydroxymethylcyclohexane derivatives (e.g., 1,4-cyclohexanedimethanol)

This reduction is critical for synthesizing alcohols from carboxylic acids, with applications in organic synthesis .

Conversion to Acid Chloride

The carboxylic acid group can react with thionyl chloride (SOCl2) to form the corresponding acid chloride. This reaction occurs via nucleophilic acyl substitution, replacing the -OH group with -Cl .

Reaction Details

  • Reagent : SOCl2

  • Product : Acid chloride derivative (e.g., cyclohexane-1-carbonyl chloride)

  • Conditions : Typically performed under anhydrous conditions with catalytic pyridine to neutralize HCl byproducts.

This transformation enhances the reactivity of the carboxylic acid group, enabling further reactions such as esterification or amide formation .

Structural Considerations and Reactivity

The cis configuration of the carbomethoxy and carboxylic acid groups significantly influences reactivity:

  • Steric Effects : The cis arrangement may hinder certain nucleophilic attacks compared to trans isomers.

  • Functional Group Interactions : The ester group (-COOCH3) can undergo hydrolysis (saponification) under basic or acidic conditions, though this reaction is not explicitly detailed in the provided sources.

Comparative Analysis of Reaction Pathways

Reaction TypeKey FeaturesApplications
ReductionConverts -COOH to -CH2OHAlcohol synthesis, pharmaceutical intermediates
Acid Chloride FormationActivates carboxylic acid for nucleophilic substitutionPeptide synthesis, esterification
Hydrolysis (Ester)Converts -COOCH3 to -COOH (if applicable)Dicarboxylic acid formation

Scientific Research Applications

Chemical Properties and Structure

Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid features a cyclohexane ring that is substituted with both a carbomethoxy group and a carboxylic acid group. The specific cis configuration of the substituents influences its reactivity and interaction with biological systems, making it a valuable compound in organic synthesis.

Organic Synthesis

Applications:

  • Building Block in Synthesis: The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various functionalization reactions, enabling the creation of diverse chemical entities.

Case Study:

  • A study demonstrated the use of this compound in multi-step reactions to produce derivatives that exhibit enhanced biological activities. This underscores its significance in developing new pharmaceuticals and agrochemicals.

Pharmaceutical Applications

Potential Uses:

  • Drug Intermediates: The derivatives of this compound are being explored as intermediates in drug synthesis, particularly for compounds aimed at treating inflammatory diseases and pain management.

Research Findings:

  • Research has indicated that modifications to the carboxylic acid group can lead to compounds with varying therapeutic effects. For instance, derivatives have shown promise in modulating biological pathways related to inflammation .

Agricultural Chemicals

Applications:

  • Pesticide Development: Similar carboxylic acid compounds are often investigated for their potential as agricultural chemicals, including herbicides and fungicides.

Case Study:

  • A comparative analysis of various carboxylic acids highlighted the effectiveness of this compound derivatives in enhancing crop resistance to pests, demonstrating its utility in sustainable agriculture practices.

Material Science

Applications:

  • Polymer Development: The compound can be utilized in creating new polymers and coatings due to its reactive functional groups.

Research Insights:

  • Studies have shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, which is beneficial for industrial applications .

Electrosynthesis

Innovative Uses:

  • Recent advancements have explored the use of carboxylic acid derivatives, including this compound, in electrosynthesis processes. This method offers a green approach to synthesizing complex molecules with reduced environmental impact .

Data Table: Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
This compound Cyclohexane ring with carbomethoxy and carboxylic acid groupsUnique cis configuration influencing reactivity
2-Carbomethoxycyclopentanoic Acid Five-membered ring with similar substituentsSmaller ring size may affect reactivity
3-Carbomethoxycyclohexane-1-Carboxylic Acid Different positioning of substituentsMay exhibit different biological activities
Cis-3-Hydroxycyclohexane-1-Carboxylic Acid Hydroxyl group instead of methoxyPotentially different solubility and reactivity

Mechanism of Action

The mechanism of action of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Data Table: Key Properties of cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid and Analogues

Compound Name CAS Number Substituent(s) Molecular Weight pKa* Melting Point (°C) Key Applications
This compound 111955-05-6 Carbomethoxy 186.2 ~3.5† Not reported Organic synthesis, chiral intermediates
cis-2-Hydroxycyclohexane-1-carboxylic acid Not reported Hydroxy ~158.2 4.796 Not reported Biochemical studies
cis-2-Amino-1-cyclohexanecarboxylic acid HCl 57266-55-4 Amino (HCl salt) 183.6 ~2.5‡ >300 (decomposes) Peptide synthesis
cis-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid 844856-61-7 Thiomethylbenzoyl 278.4 Not reported Not reported Pharmaceuticals
1,2-Cyclohexanedicarboxylic acid, diisononyl ester 166412-78-8 Diisononyl ester ~426.6 Not applicable Not reported Plasticizers

*Estimated pKa values based on substituent effects; †Predicted due to carbomethoxy’s electron-withdrawing nature; ‡Amino group’s protonation lowers pKa.

Biological Activity

Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid (C2C) is an organic compound with the molecular formula C₉H₁₄O₄ and a molecular weight of 186.21 g/mol. This compound, characterized by its unique cis configuration, exhibits significant potential in various biological and chemical applications. This article delves into the biological activity of C2C, exploring its interactions, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

C2C features a cyclohexane ring substituted with both a carbomethoxy group and a carboxylic acid group. The specific arrangement of substituents influences its chemical properties and reactivity, making it a versatile compound in organic synthesis.

Property Value
Molecular FormulaC₉H₁₄O₄
Molecular Weight186.21 g/mol
Functional GroupsCarboxylic acid, Ester
ConfigurationCis

Enzyme Interactions

Research indicates that C2C may interact with enzymes such as carbonic anhydrases (CAs), which play critical roles in physiological processes including respiration and acid-base balance. Inhibitors based on carboxylic acids have been explored for their potential to selectively inhibit different isoforms of CAs, suggesting that compounds like C2C could be developed as therapeutic agents targeting these enzymes .

Pharmacological Potential

The pharmacological properties of C2C have not been extensively studied; however, its structural similarities to other biologically active compounds suggest potential therapeutic applications. For instance, related compounds have shown promise as inhibitors in metabolic pathways related to lipid metabolism .

Case Studies and Research Findings

  • Inhibition Studies : A study on similar cyclohexanecarboxylic acids indicated their potential as inhibitors for enzymes involved in lipid metabolism, particularly diacylglycerol acyltransferase (DGAT) . Such findings imply that C2C might exhibit similar inhibitory effects, warranting further investigation.
  • Toxicological Assessments : A case study focusing on carboxylic acid derivatives highlighted the low toxicity profiles of these compounds when assessed for repeated-dose toxicity . This suggests that C2C could be a candidate for further toxicological evaluation in preclinical studies.
  • Synthesis and Applications : The synthesis of C2C involves multi-step reactions that can yield various derivatives with potential biological activity. Its role as an intermediate in organic synthesis makes it valuable for developing pharmaceuticals and specialty chemicals .

Q & A

Q. What are the optimal synthetic routes for preparing cis-2-carbomethoxycyclohexane-1-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A common approach involves cyclohexene ring functionalization via Diels-Alder reactions or selective esterification of the carboxylic acid group. For example, analogous compounds like (1S,2S)-2-aminocyclohexanecarboxylic acid are synthesized using Diels-Alder adducts of ethyl nitroacrylate and furan, followed by hydrogenation and hydrolysis steps . To optimize yield:

  • Use catalytic hydrogenation (e.g., Pd/C) under inert atmospheres to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC (≥98% purity criteria, as seen in product SML3474 ).
  • Adjust solvent polarity (e.g., dichloromethane vs. ethanol) to control stereoselectivity.

Q. How can the stereochemical configuration of this compound be confirmed?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to confirm cis vs. trans cyclohexane ring substituents.
  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane-isopropanol mobile phases to resolve enantiomers, referencing methods for (1R,2S)-2-amino-cyclohexanecarboxylic acid (CAS 158414-48-3) .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable.

Q. What are the key stability considerations for storing this compound?

Methodological Answer:

  • Storage : Keep in airtight containers under nitrogen at −20°C to prevent hydrolysis of the ester group.
  • Light sensitivity : Avoid UV exposure (use amber vials), as cyclohexene derivatives may undergo photochemical reactions .
  • Purity monitoring : Re-analyze via HPLC every 6 months (≥98% threshold recommended in reagent catalogs ).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:

  • DFT calculations : Use Gaussian or ORCA software to map transition states and calculate activation energies for ester hydrolysis or amide formation.
  • Solvent effects : Apply continuum solvation models (e.g., SMD) to simulate reaction kinetics in polar aprotic vs. protic solvents .
  • Steric parameters : Analyze Mulliken charges and LUMO localization to predict regioselectivity.

Q. What strategies resolve contradictions in reported biological activity data for cyclohexanecarboxylic acid derivatives?

Methodological Answer:

  • Meta-analysis : Cross-reference bioassay data (e.g., PubChem or ChEMBL) while accounting for variations in:
    • Purity thresholds (e.g., ≥95% vs. ≥98% ).
    • Assay conditions (pH, temperature, solvent composition).
  • Dose-response validation : Reproduce studies using standardized protocols (e.g., OECD guidelines) .
  • Structural analogs : Compare activity trends with methyl ester vs. free carboxylic acid derivatives.

Q. How can enantiomeric impurities in this compound be quantified at trace levels (<0.1%)?

Methodological Answer:

  • Chiral SFC : Supercritical fluid chromatography with CO₂-methanol mobile phases offers high resolution for trace enantiomer detection.
  • Mass spectrometry : Use LC-MS/MS in MRM mode with isotopic internal standards.
  • Validation : Follow ICH Q2(R1) guidelines for LOD/LOQ determination .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
Reactant of Route 2
Reactant of Route 2
Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid

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